molecular formula C6H8ClN3 B15246202 4-Chloro-N-ethylpyrimidin-5-amine CAS No. 873686-90-9

4-Chloro-N-ethylpyrimidin-5-amine

Cat. No.: B15246202
CAS No.: 873686-90-9
M. Wt: 157.60 g/mol
InChI Key: XUJPSNOLZSVKDK-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylpyrimidin-5-amine is a pyrimidine derivative characterized by a chlorine atom at position 4 and an ethyl-substituted amine group at position 4. Its molecular formula is C₆H₉ClN₃, with a molecular weight of 158.61 g/mol. The compound’s SMILES notation is Nc1cncnc1Cl, and its InChi key is InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 .

Properties

CAS No.

873686-90-9

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

4-chloro-N-ethylpyrimidin-5-amine

InChI

InChI=1S/C6H8ClN3/c1-2-9-5-3-8-4-10-6(5)7/h3-4,9H,2H2,1H3

InChI Key

XUJPSNOLZSVKDK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=CN=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the ethylamine group. One common method includes the reaction of 4-chloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-N-ethylpyrimidin-5-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-ethylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural differences among pyrimidine analogs include substituent positions (chloro, nitro, methyl, ethyl, aryl groups) and their impact on physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives
Compound Name Substituents Molecular Formula Melting Point (°C) Key Features References
4-Chloro-N-ethylpyrimidin-5-amine Cl (C4), NH-Et (C5) C₆H₉ClN₃ Not reported Ethylamine group enhances lipophilicity; potential intermediate in drug synthesis.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Cl (C6), NO₂ (C5), N-Me-Ph (C4) C₁₁H₁₀ClN₅O₂ 133.5–135.5 Nitro group increases reactivity; used as a precursor for diamine synthesis.
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2) C₄H₃BrClN₃ 187–189 (decomposes) Bromine substitution enhances electrophilicity; forms hydrogen-bonded dimers.
4-Chloro-6-methylpyrimidin-5-amine Cl (C4), Me (C6) C₅H₆ClN₃ Not reported Methyl group at C6 improves stability; similarity score 0.76 vs. target compound.
2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine Cl (C2), cyclopentyl-NH (C4), ethynyl (C5) C₁₁H₁₂ClN₃ Not reported Ethynyl group enables click chemistry; cyclopentyl enhances steric bulk.

Key Structural Insights

  • Substituent Position : Chlorine at C4 (target compound) vs. C6 (6-chloro analogs) alters electronic distribution and steric effects, impacting reactivity .
  • Amino Group Variations: Ethylamine (target) vs. methylphenylamine () modifies lipophilicity and hydrogen-bonding capacity, critical for target binding .
  • Nitro vs. Amine Groups : Nitro-substituted derivatives (e.g., ) are more reactive but require reduction for biological activity, whereas amine derivatives are directly functional .

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